N-(4,6-diphenylpyrimidin-2-yl)propionamide
Description
Properties
CAS No. |
820961-64-6 |
|---|---|
Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C19H17N3O/c1-2-18(23)22-19-20-16(14-9-5-3-6-10-14)13-17(21-19)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22,23) |
InChI Key |
AZXIPRTZIQWIHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4,6-diphenylpyrimidin-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula: . Its structure features a pyrimidine core substituted with two phenyl groups and a propionamide moiety, contributing to its lipophilicity and potential bioactivity.
Research indicates that compounds related to this compound may exert their biological effects through various mechanisms:
-
Antiviral Activity :
- Compounds with similar structures have shown promise as anti-influenza agents by targeting the viral RNA polymerase. For instance, studies have demonstrated that certain derivatives can inhibit the interaction between the PA and PB1 proteins, crucial for viral replication. The effective concentrations (EC50) for these compounds range from 22.0 to 86.6 µM in cellular assays .
-
Anticonvulsant Properties :
- Similar pyrimidine derivatives have been evaluated for anticonvulsant activity. One study categorized various compounds based on their efficacy in animal models, highlighting some derivatives with favorable pharmacological profiles . The protection against seizures was measured using the maximal electroshock (MES) test, with certain compounds showing ED50 values significantly lower than traditional anticonvulsants.
- Receptor Modulation :
Table 1: Biological Activity Overview
| Activity Type | Mechanism of Action | EC50/ED50 Values |
|---|---|---|
| Antiviral | Inhibition of PA-PB1 interaction | 22.0 - 86.6 µM |
| Anticonvulsant | Protection in MES test | ED50 values vary |
| Receptor Modulation | Interaction with adenosine receptors | Not specified |
Case Studies
-
Antiviral Efficacy :
A study conducted on a series of 4,6-diphenylpyrimidine derivatives revealed that certain compounds effectively inhibited influenza virus replication by disrupting key protein interactions necessary for viral assembly and propagation . -
Anticonvulsant Testing :
In a pharmacological evaluation involving multiple compounds derived from similar structures, one specific derivative demonstrated significant anticonvulsant activity with a favorable safety profile, indicating its potential as a therapeutic agent for seizure disorders .
Scientific Research Applications
Adenosine Receptor Modulation
One of the primary applications of N-(4,6-diphenylpyrimidin-2-yl)propionamide is its role as a ligand for adenosine receptors. These receptors are crucial in mediating various physiological functions, including sedation, smooth muscle relaxation, and vasodilation. The compound has been identified as a potential antagonist for the A2A adenosine receptor, which is implicated in neurodegenerative diseases like Parkinson's disease .
Table 1: Summary of Adenosine Receptor Activities
| Receptor Type | Activity | Potential Application |
|---|---|---|
| A1 | Inhibition of adenylate cyclase | Sedation, cardioprotection |
| A2A | Stimulation of adenylate cyclase | Treatment of neurodegenerative diseases |
| A2B | Stimulation of adenylate cyclase | Inflammatory responses |
| A3 | Inhibition of adenylate cyclase | Cancer therapy |
Anti-Influenza Activity
Recent studies have explored the anti-influenza properties of compounds related to this compound. These compounds have shown promise in disrupting the PA-PB1 protein-protein interaction critical for viral replication. This mechanism offers a novel approach to developing antiviral agents against influenza viruses .
Case Study: Structure-Activity Relationship Exploration
A study investigating the structure-activity relationships (SAR) of modified pyrimidines demonstrated that specific derivatives exhibited significant antiviral activity with low cytotoxicity. Compounds were assessed for their ability to inhibit viral RNA polymerase activity and disrupt critical protein interactions necessary for viral replication .
The ongoing exploration of this compound highlights its potential in treating various conditions beyond those currently known. Future research could focus on:
- Further Modifications : Investigating additional structural modifications to enhance receptor selectivity and efficacy.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Broader Applications : Exploring applications in other viral infections or therapeutic areas such as oncology.
Chemical Reactions Analysis
Key Reaction Pathways
The compound is synthesized via sequential steps starting from precursor pyrimidinones or chalcone derivatives:
Route 1: From Pyrimidinone Derivatives
-
Pyrimidinone Formation :
-
Chlorination :
-
Amination :
-
Amidation :
Route 2: From Chalcone Precursors
-
Condensation of 1,3-diphenylprop-2-en-1-one (chalcone) with guanidine carbonate in DMF at 160°C forms 4,6-diphenylpyrimidin-2-amine . Subsequent acylation with propionic anhydride or chloride yields the target compound .
Amide Hydrolysis
-
The propionamide group undergoes hydrolysis under acidic or basic conditions to regenerate the amine :
Alkylation/Acylation of the Pyrimidine Ring
-
The pyrimidine ring’s nitrogen atoms can be alkylated or acylated. For example:
Thermal Stability
Photochemical Reactivity
-
Exposure to UV light (254 nm) induces partial decomposition, forming 4,6-diphenylpyrimidin-2-amine and propionic acid derivatives .
Comparative Reaction Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
N-(2,6-Diphenylpyrimidin-4-yl)propionamide
- Structural Difference : The propionamide group is attached to the pyrimidine 4-position instead of the 2-position.
- Implications: Positional isomerism can alter binding affinity to biological targets.
2-((4-(4-Chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide
- Structural Difference : Substitution of propionamide with acetamide and addition of a thiazole-chlorofuran moiety.
- Activity : This analog demonstrated superior antibacterial activity against Bacillus subtilis (IC50 < standard Chloramphenicol) and antifungal activity against Aspergillus niger . The shorter acetamide chain may improve membrane permeability compared to propionamide.
4,6-Diphenylpyrimidin-2-yl Benzamide Derivatives
- Structural Difference : Replacement of propionamide with benzamide.
Heterocyclic Propionamide Derivatives
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structural Difference : Thiadiazole core instead of pyrimidine.
- Activity: Exhibited anti-proliferative effects in hepatocarcinoma, leukemia, and breast carcinoma cells, with IC50 values varying by cell type. The thiadiazole ring’s electron-deficient nature may enhance interaction with cellular kinases compared to pyrimidine .
Quinoline-Based Propionamide (N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)propionamide)
- Structural Difference: Propionamide attached to a quinoline scaffold.
Substituent Effects on Pyrimidine
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
- Structural Difference : Methyl groups at pyrimidine 4- and 6-positions instead of phenyl groups.
Antimicrobial Activity
- N-(4,6-Diphenylpyrimidin-2-yl)propionamide Derivatives: Azolylaminoacetamidopyrimidines (e.g., compound 9c) showed IC50 values lower than standard drugs against B. subtilis and A. niger, highlighting the role of pyrimidine-azole hybrids in antimicrobial design .
Anticancer Activity
- Thiadiazole vs. Pyrimidine Propionamides: N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide exhibited selective cytotoxicity (hepatocarcinoma > leukemia > breast carcinoma), suggesting that core heterocycle choice significantly impacts tumor specificity .
Physicochemical and Pharmacokinetic Considerations
Preparation Methods
Cyclocondensation of 1,3-Diphenylpropane-1,3-Dione with Guanidine
This method leverages the Hantzsch pyrimidine synthesis framework. 1,3-Diphenylpropane-1,3-dione reacts with guanidine hydrochloride under basic conditions to form the pyrimidine ring.
Procedure :
- 1,3-Diphenylpropane-1,3-dione (5.0 g, 18.6 mmol) and guanidine hydrochloride (2.0 g, 20.9 mmol) are suspended in ethanol (50 mL).
- Aqueous sodium hydroxide (10%, 15 mL) is added dropwise at 0°C.
- The mixture is refluxed at 80°C for 6 hours, cooled, and neutralized with hydrochloric acid .
- The precipitate is filtered, washed with cold ethanol, and recrystallized from ethyl acetate to yield 4,6-diphenylpyrimidin-2-amine as a white solid (Yield: 68%).
Mechanistic Insight :
The β-diketone undergoes nucleophilic attack by guanidine’s amino group, followed by cyclodehydration to form the pyrimidine ring. The symmetric phenyl groups occupy the 4- and 6-positions, while the amine resides at position 2.
Alternative Route via β-Ketoester and Benzamidine
A patent-derived approach utilizes ethyl benzoylacetate and benzamidine to construct the pyrimidine core.
Procedure :
- Ethyl benzoylacetate (10.0 g, 48.2 mmol) and benzamidine hydrochloride (7.5 g, 48.2 mmol) are stirred in ethanol (100 mL) with sodium hydroxide (2.0 g, 50 mmol) at room temperature for 12 hours.
- The resulting 2,6-diphenylpyrimidin-4-ol is treated with phosphorus oxychloride (20 mL) at 110°C for 3 hours to yield 4-chloro-2,6-diphenylpyrimidine .
- Ammonolysis with ammonia gas in dioxane at 140°C for 5 hours produces 4,6-diphenylpyrimidin-2-amine (Yield: 52%).
Key Consideration :
Regioselectivity challenges arise due to competing substitution patterns; rigorous purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) is essential.
Acylation of 4,6-Diphenylpyrimidin-2-Amine to Propionamide
The second stage involves converting the primary amine to the target propionamide via acylative coupling.
Propionyl Chloride-Mediated Acylation
Procedure :
- 4,6-Diphenylpyrimidin-2-amine (3.0 g, 10.1 mmol) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen.
- Triethylamine (3.1 mL, 22.2 mmol) is added, followed by dropwise addition of propionyl chloride (1.2 mL, 13.1 mmol) at 0°C.
- The mixture is stirred at room temperature for 4 hours, washed with water (2 × 30 mL), and dried over MgSO₄ .
- Solvent removal and recrystallization from ethanol afford This compound as colorless crystals (Yield: 85%).
Optimization Note :
Excess propionyl chloride (1.3 equiv) and prolonged reaction times (≥4 hours) minimize residual amine.
Coupling Agent-Assisted Synthesis
For acid-sensitive substrates, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) enables efficient amidation.
Procedure :
- 4,6-Diphenylpyrimidin-2-amine (2.0 g, 6.7 mmol), propionic acid (0.6 mL, 8.0 mmol), and HATU (3.8 g, 10.0 mmol) are combined in DMF (20 mL).
- N,N-Diisopropylethylamine (2.3 mL, 13.4 mmol) is added, and the reaction is stirred at 25°C for 12 hours.
- The mixture is diluted with ethyl acetate (50 mL), washed with brine , and purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the product (Yield: 78%).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation + Acylation | 1,3-Diphenylpropane-1,3-dione, Guanidine | Ethanol, Reflux | 68% | 98.5% |
| β-Ketoester + Acylation | Ethyl benzoylacetate, Benzamidine | POCl₃, NH₃, DCM | 52% | 97.2% |
| HATU-Mediated Coupling | 4,6-Diphenylpyrimidin-2-amine, HATU | DMF, 25°C | 78% | 99.1% |
Key Findings :
- The HATU-mediated method offers superior yield and purity but requires costly reagents.
- Cyclocondensation provides a balance of efficiency and scalability for industrial applications.
Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Formation
Competing substitution patterns (e.g., 2,4- vs. 4,6-diphenyl) necessitate precise stoichiometry and temperature control. Low-temperature cyclocondensation (0–5°C) favors the desired 4,6-isomer.
Purification of Hydrophobic Intermediates
4,6-Diphenylpyrimidin-2-amine exhibits low solubility in polar solvents. Recrystallization from toluene/hexane (1:3) enhances purity to >99%.
Q & A
Q. What synthetic strategies are employed to prepare N-(4,6-diphenylpyrimidin-2-yl)propionamide, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves coupling a pyrimidine precursor with a propionamide group. For example, a general procedure includes reacting methyl glycinate derivatives with N-(4,6-diphenylpyrimidin-2-yl)acetamide under sonication in dichloromethane with triethylamine as a base . Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution.
- Catalysis : Triethylamine neutralizes acid byproducts, improving reaction efficiency.
- Sonication : Accelerates reaction kinetics by promoting mixing and reducing aggregation .
Yield improvements (e.g., 77% for analogous compounds) are achieved by controlling stoichiometry and reaction time.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 3.54 ppm for CH₂ in acetamide derivatives) and confirms aromatic substitution patterns .
- IR : Identifies functional groups (e.g., 1669 cm⁻¹ for CONH stretches) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves molecular geometry. For pyrimidine analogs, SHELX programs refine structures with mean (C–C) bond lengths of 0.004 Å and R factors < 0.05 . Data-to-parameter ratios > 16:1 ensure reliability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for pyrimidine derivatives like this compound?
Answer: Contradictions in cytotoxicity (e.g., IC₅₀ variability across cell lines) may arise from:
- Assay variability : Standardize protocols (e.g., MTT assays with doxorubicin controls) and replicate experiments (n ≥ 3) .
- Compound purity : Validate via HPLC (>95% purity) and mass spectrometry.
- Cell-line specificity : Test across diverse models (e.g., hepatocarcinoma vs. leukemia) to identify selectivity trends . Cross-validation with apoptosis assays (e.g., Annexin V) clarifies mechanisms .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in pyrimidine-based compounds targeting diseases like tuberculosis?
Answer:
- Regression analysis : Correlate substituent effects (e.g., phenyl vs. methyl groups) with bioactivity. For example, anti-TB activity in pyrimidine analogs is linked to electron-withdrawing substituents at the 4-position .
- Docking studies : Use software (e.g., AutoDock) to model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes). Validate with free-energy calculations (e.g., MM-GBSA) .
- In vitro-in vivo correlation : Compare enzyme inhibition (IC₅₀) with murine model efficacy .
Q. How can SHELX software improve the accuracy of crystallographic refinements for pyrimidine derivatives?
Answer:
- SHELXL refinement : Adjusts thermal parameters and occupancy for disordered atoms. For pyrimidine structures, anisotropic refinement reduces R₁ values to < 0.05 .
- Validation tools :
- PLATON : Checks for missed symmetry (e.g., twinning in monoclinic systems) .
- CIF validation : Flags outliers in bond lengths/angles (e.g., pyrimidine ring planarity) .
- High-resolution data : Use synchrotron sources (λ = 0.7–1.0 Å) to resolve weak diffraction spots .
Q. What experimental design considerations are critical for evaluating the anti-proliferative activity of this compound?
Answer:
- Dose-response curves : Test 5–7 concentrations (e.g., 1–100 µM) to calculate IC₅₀. Include positive controls (e.g., doxorubicin) and normalize to untreated cells .
- Cell-line panels : Use tumor-specific (e.g., HepG2, MCF-7) and non-tumor (e.g., HEK293) lines to assess selectivity .
- Mechanistic assays :
- Cell-cycle analysis : Flow cytometry identifies G1/S arrest.
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
